molecular formula C21H20N2O5S2 B2875576 methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 864940-38-5

methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B2875576
CAS No.: 864940-38-5
M. Wt: 444.52
InChI Key: JNWJZRFPZUZGBS-UHFFFAOYSA-N
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Description

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The benzamido group can be added via an amide coupling reaction, and the sulfamoyl group is introduced through sulfonation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: Shares the thiophene ring and carboxylate group but lacks the benzamido and sulfamoyl groups.

    Benzylsulfonamide derivatives: Contain the sulfamoyl group but differ in the rest of the molecular structure.

Uniqueness

Methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-23(14-15-6-4-3-5-7-15)30(26,27)17-10-8-16(9-11-17)19(24)22-20-18(12-13-29-20)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWJZRFPZUZGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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